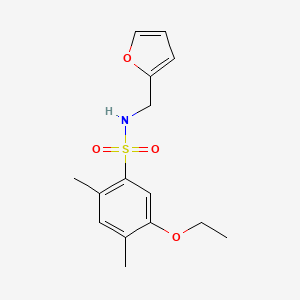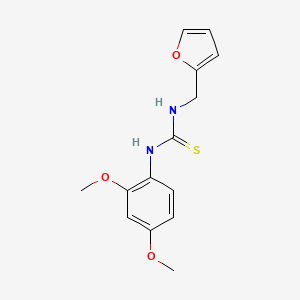![molecular formula C15H11ClN2OS B5776176 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a benzothiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons, and their inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of cancer.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels and carbonic anhydrase IX, BTA-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is important for the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTA-1 in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX. This specificity allows researchers to target these proteins specifically, without affecting other proteins in the cell. However, one limitation of using BTA-1 in lab experiments is its relatively low potency compared to other compounds that target these proteins. This can make it more difficult to achieve the desired effect in experiments.
Zukünftige Richtungen
There are several future directions for research involving BTA-1. One area of research could involve the development of more potent derivatives of BTA-1 that target voltage-gated sodium channels and carbonic anhydrase IX. Another area of research could involve the investigation of the potential therapeutic effects of BTA-1 in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Finally, further research could be conducted to explore the potential therapeutic effects of BTA-1 in other types of cancer, beyond those that overexpress carbonic anhydrase IX.
Synthesemethoden
The synthesis of BTA-1 involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be verified through NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
BTA-1 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BTA-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain.
In cancer research, BTA-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer.
In drug discovery, BTA-1 has been used as a lead compound in the development of new drugs that target voltage-gated sodium channels and carbonic anhydrase IX.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-12(16)11(8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQIRTYKHWRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)

![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)